Cas no 1638137-75-3 (tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate)

Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical research. Its structure combines a piperazine core with a cyano-substituted pyridine moiety, offering functional group diversity for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions. This compound is useful in the development of bioactive molecules, including kinase inhibitors and CNS-targeting agents, due to its balanced lipophilicity and hydrogen-bonding capabilities. Its high purity and well-defined reactivity make it a reliable building block for medicinal chemistry applications.
tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate structure
1638137-75-3 structure
Product Name:tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate
CAS No:1638137-75-3
MF:C15H20N4O2
MW:288.344902992249
CID:4610085
Update Time:2025-05-24

tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-(4-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate
    • Inchi: 1S/C15H20N4O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-11-17-5-4-12(13)10-16/h4-5,11H,6-9H2,1-3H3
    • InChI Key: PCNJVGQNOKIQNZ-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCN(C2=C(C#N)C=CN=C2)CC1

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Additional information on tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate

tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate (CAS No. 1638137-75-3) is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a cyanopyridine group and a tert-butyl carboxylate moiety. The combination of these functional groups makes it a versatile compound with diverse applications in drug discovery, material science, and organic synthesis.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry due to their ability to form hydrogen bonds and their flexibility in accommodating various substituents. The presence of the cyanopyridine group in this compound adds electron-withdrawing properties, which can enhance the reactivity of the molecule in certain reactions. Additionally, the tert-butyl group provides steric bulk, which can influence the molecule's solubility and bioavailability.

One of the most promising applications of tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is in the field of drug discovery. Researchers have explored its potential as a lead compound for developing new pharmaceutical agents. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in disease pathways, making it a valuable starting point for further optimization.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced techniques such as microwave-assisted synthesis has been reported to improve the yield and purity of the product. These methods not only enhance the efficiency of the synthesis but also align with the principles of green chemistry by minimizing waste and energy consumption.

The structural versatility of tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate also makes it an attractive candidate for material science applications. Its ability to form coordination complexes with metal ions has been explored for potential use in catalysis and sensor development. Furthermore, its electronic properties make it a suitable candidate for organic electronics, particularly in the design of semiconducting materials.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the cyanopyridine group significantly influences the molecule's frontier molecular orbitals, which are critical for determining its reactivity in chemical transformations. These findings have paved the way for more precise predictions of its behavior in different chemical environments.

In conclusion, tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, combined with recent research findings, underscores its importance as a valuable tool in both academic and industrial settings. As ongoing studies continue to uncover new applications and properties, this compound is poised to play a pivotal role in advancing chemical science.

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